lignoceroyl Coenzyme A (ammonium salt)

Description

Significance of Lignoceroyl Coenzyme A as a Very Long-Chain Fatty Acyl-Coenzyme A Thioester

The defining feature of lignoceroyl CoA is its identity as a very long-chain fatty acyl-Coenzyme A thioester. This structure confers specific biochemical properties and dictates its metabolic fate. The thioester bond, which links the lignoceroyl group to Coenzyme A, is a high-energy bond, rendering the fatty acyl group chemically reactive and primed for enzymatic reactions.

The activation of lignoceric acid to lignoceroyl CoA is an essential step for its metabolism, as free fatty acids are relatively inert. This activation allows the cell to handle and direct VLCFAs into specific metabolic pathways. The considerable length of the acyl chain in lignoceroyl CoA also presents unique challenges for cellular metabolism, necessitating specialized enzymatic machinery for its processing, distinct from that for shorter-chain fatty acids.

Overview of Coenzyme A's Universal Role as an Acyl Carrier in Cellular Metabolism

Coenzyme A (CoA) is a ubiquitous and indispensable cofactor in all domains of life. Its primary function is to act as a carrier of acyl groups, including the acetyl group in the form of acetyl-CoA, which is central to energy metabolism and numerous biosynthetic pathways. The reactive thiol group (-SH) at the end of the CoA molecule is the site of attachment for acyl groups, forming thioesters.

This activation of carboxylic acids by CoA is a recurring theme in biochemistry, facilitating a wide range of metabolic transformations. These include the synthesis and oxidation of fatty acids, the oxidation of pyruvate in the citric acid cycle, and the biosynthesis of cholesterol and other essential molecules. pnas.org By converting fatty acids into their CoA thioesters, the cell effectively tags them for specific metabolic fates, ensuring the orderly flow of metabolites through complex biochemical networks.

Contextualization of Lignoceroyl Coenzyme A within Lipid Metabolism and Homeostasis

Lignoceroyl CoA is a key player in the intricate network of lipid metabolism. Its synthesis and degradation are tightly regulated to maintain lipid homeostasis, and disruptions in these processes can have severe pathological consequences. The metabolism of lignoceroyl CoA is primarily localized to specific subcellular compartments, most notably the peroxisomes.

Unlike shorter-chain fatty acids, which are primarily oxidized in the mitochondria, very long-chain fatty acids like lignoceric acid undergo beta-oxidation within peroxisomes. The initial and obligatory step for this process is the conversion of lignoceric acid to lignoceroyl CoA by a specific enzyme, lignoceroyl-CoA ligase. mdpi.com The resulting lignoceroyl CoA is then a substrate for the peroxisomal beta-oxidation pathway, which shortens the acyl chain, yielding acetyl-CoA and a shorter-chain acyl-CoA that can be further metabolized in the mitochondria.

The proper functioning of this pathway is critical for preventing the accumulation of VLCFAs, which can be toxic to cells, particularly in the nervous system.

Historical Perspectives in the Study of Very Long-Chain Fatty Acid Activation and Metabolism

The understanding of very long-chain fatty acid metabolism has evolved significantly over several decades, largely driven by research into inherited metabolic disorders. A pivotal moment in this history was the identification of elevated levels of VLCFAs as a biochemical hallmark of X-linked adrenoleukodystrophy (ALD), a devastating neurodegenerative disease. adrenoleukodystrophy.info

In 1981, it was discovered that the accumulation of VLCFAs in ALD patients was due to a defect in their degradation. adrenoleukodystrophy.info Subsequent research in the mid-1980s pinpointed the subcellular location of this metabolic defect. Studies demonstrated that lignoceric acid is predominantly, if not exclusively, oxidized in peroxisomes, a significant departure from the known mitochondrial beta-oxidation of shorter-chain fatty acids. pnas.org

Further investigations led to the crucial discovery that the enzymatic defect in ALD lies in the activation of lignoceric acid to lignoceroyl CoA within the peroxisome. nih.govcore.ac.uk It was established that a specific enzyme, peroxisomal lignoceroyl-CoA ligase, is deficient in individuals with ALD. nih.gov This finding was instrumental in elucidating the molecular basis of the disease and underscored the critical and distinct roles of different acyl-CoA synthetases in fatty acid metabolism. Research has also shown that palmitoyl-CoA and lignoceroyl-CoA are synthesized by two different enzymes, further highlighting the specificity of these metabolic pathways. researchgate.net

Interactive Data Table: Properties of Lignoceroyl Coenzyme A (Ammonium Salt)

| Property | Value |

| Molecular Formula | C45H91N10O17P3S |

| Molecular Weight | 1169.2 g/mol |

| CAS Number | 799812-99-0 |

| Synonyms | Lignoceroyl CoA, Tetracosanoyl Coenzyme A |

| Physical State | Solid |

| Note: The "ammonium salt" designation typically refers to the form in which the compound is synthesized and stabilized for laboratory use and may not have a specific biological role. |

Interactive Data Table: Key Enzymes in Lignoceroyl Coenzyme A Metabolism

| Enzyme | Function | Subcellular Location | Relevance |

| Lignoceroyl-CoA Ligase | Catalyzes the formation of lignoceroyl-CoA from lignoceric acid and CoA. | Peroxisomes, Endoplasmic Reticulum | Essential first step for VLCFA beta-oxidation; deficient in X-linked adrenoleukodystrophy. |

| Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) | Catalyzes the first step of peroxisomal beta-oxidation of VLCFA-CoAs. | Peroxisomes | Initiates the shortening of the very long acyl chain. |

| D-Bifunctional Protein (DBP) | Possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. | Peroxisomes | Catalyzes the second and third steps of peroxisomal beta-oxidation. |

| Peroxisomal Thiolase | Catalyzes the final step of peroxisomal beta-oxidation, releasing acetyl-CoA. | Peroxisomes | Completes the cycle of fatty acid shortening. |

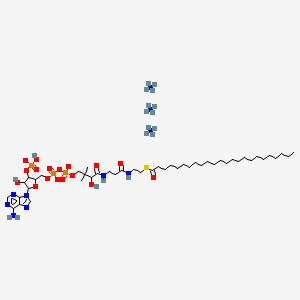

Structure

2D Structure

Properties

Molecular Formula |

C45H91N10O17P3S |

|---|---|

Molecular Weight |

1169.2 g/mol |

IUPAC Name |

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C45H82N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52;;;/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60);3*1H3 |

InChI Key |

BMXJUIXYBGOZPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Biosynthesis and Activation Pathways of Lignoceroyl Coenzyme a

Enzymatic Formation of Lignoceroyl Coenzyme A from Lignoceric Acid

The conversion of lignoceric acid into its metabolically active form, lignoceroyl-CoA, is an ATP-dependent process catalyzed by acyl-CoA synthetases, also known as acyl-CoA ligases. This activation is a prerequisite for the participation of lignoceric acid in most of its metabolic fates.

Role of Acyl-Coenzyme A Ligases in Lignoceric Acid Activation

Acyl-CoA ligases are a family of enzymes that catalyze the formation of a thioester bond between a fatty acid and Coenzyme A. This reaction proceeds in two steps: first, the fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate; second, the acyl group is transferred to the sulfhydryl group of CoA, releasing AMP. The hydrolysis of pyrophosphate drives the reaction to completion.

Specifically, the activation of lignoceric acid is carried out by very-long-chain acyl-CoA synthetases (VLC-ACSs), a subgroup of acyl-CoA ligases with a preference for fatty acids with chain lengths of 22 carbons or more. These enzymes are distinct from long-chain acyl-CoA synthetases that primarily act on fatty acids with 16 to 18 carbons nih.gov. The activity of these ligases is essential, as demonstrated by the accumulation of very-long-chain fatty acids in genetic disorders where their function is impaired nih.gov.

Substrate Specificity and Kinetic Parameters of Lignoceroyl-Coenzyme A Synthetases

Lignoceroyl-CoA synthetases exhibit a high degree of substrate specificity for very-long-chain fatty acids. While they can activate other long-chain fatty acids to some extent, their highest activity is observed with substrates like lignoceric acid (C24:0). Research has shown that distinct enzymes are responsible for the activation of palmitic acid (C16:0) and lignoceric acid, indicating the presence of specialized enzymes for different fatty acid classes nih.gov.

Detailed kinetic parameters for lignoceroyl-CoA synthetases are not extensively documented in readily available literature. However, studies on related long-chain acyl-CoA synthetases, such as Faa1p from Saccharomyces cerevisiae, have reported Michaelis-Menten kinetics. For instance, Faa1p exhibited a Vmax of 158.2 nmol/min/mg protein and a Km of 71.1 µM for oleate nih.gov. While these values are for a different enzyme and substrate, they illustrate the general kinetic behavior of this enzyme class.

Subcellular Localization of Lignoceroyl Coenzyme A Synthesis

The synthesis of lignoceroyl-CoA is compartmentalized within the cell, with specific acyl-CoA synthetases located in different organelles. This subcellular distribution is critical for channeling lignoceroyl-CoA towards its various metabolic fates.

Endoplasmic Reticulum-Associated Lignoceroyl Coenzyme A Synthesis

The endoplasmic reticulum (ER) is a major site for the synthesis of lignoceroyl-CoA. Acyl-CoA synthetases located in the ER membrane are responsible for activating lignoceric acid for its use in the synthesis of complex lipids, such as sphingolipids and glycerolipids, as well as for fatty acid elongation. Studies have measured the specific activity of enzyme-dependent formation of lignoceroyl-CoA in the endoplasmic reticulum to be approximately 0.78 ± 0.07 nmol/h per mg of protein nih.gov.

Peroxisomal Lignoceroyl Coenzyme A Synthesis

Peroxisomes are the primary site for the β-oxidation of very-long-chain fatty acids, including lignoceric acid. To be degraded, lignoceric acid must first be activated to lignoceroyl-CoA within this organelle. Peroxisomes contain their own distinct very-long-chain acyl-CoA synthetase. The specific activity for the formation of lignoceroyl-CoA in peroxisomes has been reported to be around 0.86 ± 0.12 nmol/h per mg of protein nih.gov. A deficiency in this peroxisomal enzyme is associated with X-linked adrenoleukodystrophy, a severe neurological disorder characterized by the accumulation of very-long-chain fatty acids nih.gov.

Coenzyme A Dependency in Lignoceroyl Coenzyme A Synthesis

The metabolic activation of lignoceric acid, a very-long-chain fatty acid (VLCFA), into its biologically active form, lignoceroyl Coenzyme A (CoA), is a critical step for its subsequent metabolism, such as beta-oxidation in peroxisomes. nih.govnih.gov This activation is an enzymatic process that demonstrates an absolute dependency on the presence of Coenzyme A. The reaction is catalyzed by a specific very-long-chain acyl-CoA synthetase (VLCFA-ACS), which ligates lignoceric acid to CoA. nih.govnih.govnih.govcore.ac.uk This process requires energy in the form of ATP. nih.govnih.gov Studies have shown that while the oxidation of lignoceric acid is strictly dependent on ATP, the oxidation of its CoA derivative is not, highlighting that ATP is consumed during the initial activation step where CoA is attached. nih.gov The enzymes responsible for synthesizing lignoceroyl-CoA are distinct from those that activate shorter-chain fatty acids like palmitic acid. nih.govnih.govcore.ac.uk

Role of Exogenous Coenzyme A in Lignoceroyl Coenzyme A Formation

The intracellular concentration of Coenzyme A is a limiting factor for the synthesis of lignoceroyl-CoA. The cellular CoA pool is maintained by a combination of de novo synthesis and salvage pathways. Exogenous sources of CoA precursors, particularly pantothenate (vitamin B5), can influence the size of the intracellular CoA pool and consequently affect the rate of lignoceroyl-CoA formation. nih.gov Studies in various organisms have demonstrated that supplementing with pantothenate can lead to an increase in the total intracellular CoA pool. nih.gov For instance, research has shown that enhancing CoA biosynthesis by introducing exogenous pantothenate kinase, a key enzyme in the CoA synthesis pathway, can significantly boost fatty acid production by increasing the supply of malonyl-CoA, a related metabolite. researchgate.net This directly implies that the availability of CoA, influenced by exogenous precursors, is a crucial determinant in the activation of fatty acids, including very-long-chain fatty acids like lignoceric acid.

Integration with Broader Coenzyme A Biosynthesis Pathways

The synthesis of lignoceroyl-CoA is directly integrated with the cell's primary metabolic machinery for producing Coenzyme A. The availability of CoA for the VLCFA-ACS enzyme is dictated by the rate of the canonical de novo Coenzyme A biosynthetic pathway. This pathway ensures a steady supply of CoA, which is essential for numerous metabolic processes, including the activation of fatty acids. nih.govresearchgate.net

The Canonical De Novo Coenzyme A Biosynthetic Pathway

The de novo synthesis of Coenzyme A is a universally conserved five-step enzymatic pathway that utilizes pantothenate (vitamin B5), cysteine, and ATP as primary substrates. researchgate.netasm.orgmdpi.com The pathway begins with the phosphorylation of pantothenate, a step often considered the rate-limiting reaction. nih.govmdpi.comnih.govcaldic.com Each subsequent enzymatic reaction modifies the intermediate compound, culminating in the synthesis of Coenzyme A. nih.govmdpi.comyoutube.com The essential nature of this pathway is underscored by its involvement in approximately 9% of all cellular enzymatic reactions. researchgate.net

| Step | Enzyme | Substrate(s) | Product |

|---|---|---|---|

| 1 | Pantothenate Kinase (PANK) | Pantothenate, ATP | 4'-Phosphopantothenate |

| 2 | Phosphopantothenoylcysteine Synthetase (PPCS) | 4'-Phosphopantothenate, Cysteine, ATP | 4'-Phospho-N-pantothenoylcysteine |

| 3 | Phosphopantothenoylcysteine Decarboxylase (PPCDC) | 4'-Phospho-N-pantothenoylcysteine | 4'-Phosphopantetheine |

| 4 | Phosphopantetheine Adenylyltransferase (PPAT) | 4'-Phosphopantetheine, ATP | Dephospho-Coenzyme A |

| 5 | Dephospho-CoA Kinase (DPCK) | Dephospho-Coenzyme A, ATP | Coenzyme A |

This table outlines the sequential enzymatic reactions involved in the de novo synthesis of Coenzyme A, a vital cofactor for the formation of lignoceroyl-CoA. nih.govresearchgate.netasm.orgmdpi.com

Enzymology and Regulatory Mechanisms Governing Lignoceroyl Coenzyme a Metabolism

Characterization of Lignoceroyl-Coenzyme A Ligase Isoforms

Lignoceroyl-Coenzyme A ligase, also known as very long-chain acyl-CoA synthetase, is the enzyme responsible for catalyzing the formation of lignoceroyl-CoA from lignoceric acid, ATP, and Coenzyme A. Research has demonstrated that this activity is carried out by enzymes distinct from those that activate shorter-chain fatty acids.

Studies on acyl-CoA ligases from rat brain microsomes have successfully resolved different enzyme activities, suggesting that the synthesis of palmitoyl-CoA and lignoceroyl-CoA are catalyzed by two distinct enzymes. These enzymes exhibit different properties, including their response to detergents, thermal stability, and optimal pH. For instance, lignoceroyl-CoA ligase activity is more sensitive to higher concentrations of Triton X-100 compared to palmitoyl-CoA ligase. Furthermore, palmitoyl-CoA ligase is more stable at 40°C than lignoceroyl-CoA ligase. The pH optimum also differs, with palmitoyl-CoA ligase showing peak activity at a pH of 7.7, while lignoceroyl-CoA ligase's optimum pH is 8.4. These functional distinctions support the existence of separate enzymes for the activation of long-chain and very long-chain fatty acids.

| Property | Lignoceroyl-Coenzyme A Ligase | Palmitoyl-Coenzyme A Ligase |

| Optimal pH | 8.4 | 7.7 |

| Thermal Stability at 40°C | Less stable (t1/2 = 1.5 min) | More stable (t1/2 = 4.5 min) |

| Substrate Specificity | High for lignoceric acid | High for palmitic acid |

| Detergent Sensitivity (Triton X-100) | Loses activity at higher concentrations | More stable at higher concentrations |

Table 1: Functional Differences between Lignoceroyl-CoA Ligase and Palmitoyl-CoA Ligase. This table summarizes the key functional distinctions that have been observed between the two enzymes in rat brain microsomes.

Immunochemical studies have provided further evidence for the existence of distinct lignoceroyl-CoA and palmitoyl-CoA ligases. Antibodies raised against purified liver microsomal palmitoyl-CoA ligase were shown to inhibit palmitoyl-CoA ligase activity in rat brain microsomal extracts but had minimal effect on the activity of lignoceroyl-CoA ligase. When acyl-CoA ligase activities from rat brain microsomes were separated into different fractions using hydroxyapatite chromatography, the antisera against palmitoyl-CoA ligase only inhibited the activity in the fraction corresponding to palmitoyl-CoA ligase (peak A) and had no effect on the fraction containing lignoceroyl-CoA ligase activity (peak C). Western blot analysis confirmed these findings, as the antibody cross-reacted only with the palmitoyl-CoA ligase fraction. This lack of immunological cross-reactivity demonstrates that palmitoyl-CoA ligase and lignoceroyl-CoA ligase are immunologically distinct proteins.

Fatty Acid Transport Proteins with Acyl-Coenzyme A Synthetase Activity

The transport of fatty acids across cellular membranes is a critical step in their metabolism. A family of proteins known as Fatty Acid Transport Proteins (FATPs), which are part of the Solute Carrier family 27 (SLC27), have been identified to play a role in this process. Interestingly, several members of this family also possess intrinsic acyl-CoA synthetase activity, effectively coupling the transport of fatty acids with their activation to acyl-CoAs.

Fatty Acid Transport Protein 4 (FATP4), encoded by the SLC27A4 gene, is an integral membrane protein that has been shown to be a key enzyme in the metabolism of very long-chain fatty acids. FATP4 exhibits bifunctional activity, acting as both a fatty acid transporter and a very long-chain acyl-CoA synthetase.

Functional analyses of purified murine FATP4 have demonstrated its enzymatic activity. Kinetic studies revealed that FATP4 has a substrate preference for both long-chain (C16:0) and very long-chain (C24:0) fatty acids. In COS1 cells transfected with FATP4 cDNA, there was a significant increase in both palmitoyl-CoA synthetase and, more notably, a five-fold increase in lignoceroyl-CoA synthetase activity in membrane extracts. This indicates a substrate specificity that is biased towards very long-chain fatty acids.

Studies in FATP4 null mice have further elucidated its in vivo function. Extracts from the skin and intestine of these mice showed a marked reduction in the esterification of lignoceric acid (C24:0), while the activation of palmitic acid (C16:0) and oleic acid (C18:1) was not significantly affected. This suggests that FATP4 is a principal enzyme responsible for the activation of very long-chain fatty acids in these tissues.

| Kinetic Parameter | Value for Palmitic Acid (C16:0) | Value for Lignoceric Acid (C24:0) |

| Vmax/Km ratio | 1.5-fold higher than for C24:0 | - |

Table 2: Enzymatic Properties of Purified Murine FATP4. This table presents a key finding from the kinetic analysis of purified FATP4, highlighting its efficiency in activating both long-chain and very long-chain fatty acids.

Regulatory Networks Involving Lignoceroyl Coenzyme A

The metabolism of lignoceroyl-CoA is tightly regulated to maintain cellular lipid homeostasis and prevent the accumulation of potentially toxic very long-chain fatty acids. This regulation occurs through complex networks that can involve allosteric control of enzyme activity and feedback inhibition.

Allosteric regulation is a fundamental mechanism for controlling enzyme activity, where the binding of a molecule to a site other than the active site—the allosteric site—alters the enzyme's conformation and catalytic efficiency. This can result in either activation or inhibition of the enzyme.

While specific allosteric regulators of lignoceroyl-CoA ligase are not extensively characterized, the principle of feedback inhibition by the product of the reaction is a common regulatory motif. It has been shown that purified FATP4 is sensitive to feedback inhibition by acyl-CoA. This means that as the concentration of lignoceroyl-CoA increases, it can bind to the enzyme and reduce its activity, thereby preventing an excessive buildup of the product. This type of regulation is crucial for maintaining a balanced pool of acyl-CoAs within the cell.

Post-Translational Modifications: CoAlation and Protein Nitrosylation

The metabolic pathways involving lignoceroyl Coenzyme A are subject to intricate regulatory mechanisms that extend beyond transcriptional control. Post-translational modifications (PTMs) of key enzymes serve as a dynamic means to modulate their activity in response to cellular signals. Among these, CoAlation and protein S-nitrosylation have emerged as significant regulators in fatty acid metabolism.

CoAlation is a post-translational modification involving the formation of a disulfide bond between Coenzyme A (CoA) and a reactive cysteine residue on a protein. researchgate.netmdpi.com This process, termed protein CoAlation, is increasingly recognized as a protective mechanism for protein cysteine thiols against irreversible oxidation, particularly under conditions of oxidative or metabolic stress. researchgate.netmdpi.com While glutathione is known for a similar protective role through glutathionylation, CoA provides an alternative defense mechanism. mdpi.com

A significant portion of proteins susceptible to CoAlation are involved in metabolic processes, including lipid metabolism. researchgate.netmdpi.com Enzymes such as 3-ketoacyl-CoA thiolase and acyl-CoA dehydrogenase, which are central to fatty acid β-oxidation, have been identified as targets for CoAlation. researchgate.net This modification can modulate the activity, structure, and function of these metabolic enzymes, thereby influencing the flux through pathways that utilize acyl-CoAs, including lignoceroyl-CoA. researchgate.net

Protein S-nitrosylation is another critical PTM that regulates mitochondrial fatty acid metabolism. nih.govresearchgate.netnih.gov This modification involves the covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue. nih.gov Research has demonstrated that enzymes involved in the β-oxidation of very long-chain fatty acids are regulated by this process. nih.govresearchgate.net

A key example is the very long-chain acyl-CoA dehydrogenase (VLCAD), which catalyzes a rate-limiting step in the breakdown of long-chain fatty acids. nih.gov Studies have shown that S-nitrosylation of VLCAD at a specific cysteine residue (Cys238) enhances its catalytic efficiency. nih.govresearchgate.netnih.gov This modification was found to be dependent on endothelial nitric oxide synthase (eNOS), highlighting a physiological signaling pathway for the regulation of very long-chain fatty acid oxidation. nih.govnih.gov The reversible nature of S-nitrosylation allows for dynamic control over mitochondrial fatty acid breakdown in response to cellular nitric oxide levels. nih.govnih.gov

| Modification | Target Protein Example | Effect | Cellular Context |

|---|---|---|---|

| CoAlation | Acyl-CoA Dehydrogenase | Protects cysteine thiols from hyperoxidation; modulates enzyme activity. researchgate.netmdpi.com | Oxidative or metabolic stress. researchgate.netmdpi.com |

| S-Nitrosylation | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Improves catalytic efficiency of fatty acid β-oxidation. nih.govresearchgate.net | Physiological regulation via nitric oxide signaling. nih.govnih.gov |

Influence of Metabolic State and Nutritional Cues on Coenzyme A and Acyl-Coenzyme A Levels

The transition between fed and fasted states significantly impacts hepatic CoA levels. nih.gov During fasting, there is a net increase in the total intracellular CoA concentration, which is essential for switching from glucose oxidation to fatty acid oxidation to maintain energy homeostasis. nih.govnih.gov Conditions that promote fatty acid oxidation, such as fasting, high-fat diets, and diabetes, lead to an increase in total CoA levels in various subcellular compartments, including peroxisomes and mitochondria. nih.gov This increase supports the high rates of fatty acid breakdown and gluconeogenesis required during these states. nih.gov Conversely, upon re-feeding after a fast, total hepatic CoA levels have been observed to drop rapidly within hours. nih.gov

Nutritional components, particularly fatty acids themselves, act as important signaling molecules that influence the expression of genes involved in their own metabolism. Long-chain fatty acids (LCFAs) and very-long-chain fatty acids (VLCFAs) or their CoA derivatives can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.gov Activation of these transcription factors modulates the expression of a suite of genes encoding enzymes for fatty acid transport, activation (synthesis of acyl-CoAs), and oxidation. nih.gov

The synthesis of each acyl-CoA molecule from a fatty acid requires energy in the form of ATP, leading to the production of AMP. nih.gov This change in the AMP/ATP ratio can activate AMP-activated kinase (AMPK), a central energy sensor in the cell. nih.gov Activated AMPK, in turn, can phosphorylate and regulate various metabolic enzymes to promote catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic pathways like fatty acid synthesis. nih.gov Therefore, the very process of forming lignoceroyl-CoA from lignoceric acid is integrated into the broader cellular energy-sensing network, ensuring that the metabolism of very-long-chain fatty acids is appropriately matched to the cell's energetic status.

| Metabolic/Nutritional State | Effect on Total Intracellular CoA Levels | Primary Metabolic Consequence |

|---|---|---|

| Fasting | Increase nih.govnih.gov | Supports the switch to fatty acid oxidation and gluconeogenesis. nih.gov |

| High-Fat Diet | Increase nih.gov | Facilitates increased fatty acid metabolism. |

| Re-feeding after Fast | Decrease nih.gov | Shifts metabolism away from fatty acid oxidation. |

| Diabetes | Increase nih.govnih.gov | Contributes to deregulated fatty acid oxidation and gluconeogenesis. nih.gov |

Cellular and Organismal Roles of Lignoceroyl Coenzyme a

Contribution of Lignoceroyl Coenzyme A to Lipid Biosynthesis

Lignoceroyl-CoA is a key precursor in the synthesis of various complex lipids that are vital for cellular structure and function. Its very-long-chain nature imparts unique biophysical properties to the lipids into which it is incorporated.

Involvement in Ceramide and Cerebroside Synthesis Pathways

Lignoceroyl-CoA is a substrate for the synthesis of ceramides, which are foundational molecules for most sphingolipids. themedicalbiochemistrypage.orgresearchgate.net The synthesis of ceramides containing very-long-chain fatty acids occurs in the endoplasmic reticulum. researchgate.net In this process, ceramide synthases catalyze the N-acylation of a sphingoid base, such as sphinganine, with the acyl group from an acyl-CoA, including lignoceroyl-CoA. nih.gov Studies in rat brain microsomes have demonstrated the conversion of [1-¹⁴C]lignoceroyl-CoA into both nonhydroxy- and alpha-hydroxyceramides. nih.gov The synthesis of these ceramides is significantly stimulated by the presence of sphingosine. nih.gov

Ceramides, in turn, can be further metabolized to form cerebrosides, which are a class of glycosphingolipids. nih.gov Cerebrosides are characterized by the presence of a single sugar moiety, typically galactose or glucose, attached to the ceramide backbone. wikipedia.org The formation of cerebrosides from ceramides derived from lignoceroyl-CoA has been observed in rat brain preparations. nih.govnih.gov Specifically, galactocerebrosides are major constituents of the myelin sheath in the nervous system. wikipedia.org The incorporation of the long lignoceryl chain into these sphingolipids is crucial for the proper structure and function of myelin.

Impact on Membrane Lipid Composition and Fluidity

The acyl chain length of lipids is a critical determinant of the biophysical properties of cellular membranes, including their fluidity and thickness. lipotype.com The incorporation of the very-long-chain (24-carbon) lignoceric acid from lignoceroyl-CoA into membrane lipids, such as sphingolipids, has a significant impact on membrane structure. nih.govelifesciences.org Lipids containing very-long-chain fatty acids tend to increase the thickness and rigidity of the lipid bilayer. lipotype.com This is particularly important in specialized membranes like the myelin sheath, which requires a high degree of stability and insulation. nih.gov The lipid composition of myelin is distinct, with a high proportion of glycolipids and very-long-chain fatty acids that contribute to its compact structure. nih.govresearchgate.net

The regulation of acyl-CoA synthetases, the enzymes that activate fatty acids to their CoA esters, plays a role in maintaining membrane composition and fluidity. nih.gov Alterations in the levels of very-long-chain fatty acids can perturb membrane properties, which can have profound effects on cellular functions that depend on the integrity of membrane microdomains, such as lipid rafts. wikipedia.org

Lignoceroyl Coenzyme A in Energy Metabolism

Beyond its role in lipid biosynthesis, lignoceroyl-CoA is also a substrate for energy production through the process of beta-oxidation. This catabolic pathway breaks down the long acyl chain into two-carbon units of acetyl-CoA, which can then enter central energy-yielding pathways.

Interplay with the Tricarboxylic Acid (TCA) Cycle through Acetyl-Coenzyme A

The beta-oxidation of fatty acids, including lignoceric acid, generates a significant amount of acetyl-CoA. wikipedia.orgmicrobenotes.com This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is the central hub of cellular respiration. wikipedia.orgnih.gov The TCA cycle occurs in the mitochondrial matrix and completely oxidizes the acetyl group of acetyl-CoA to carbon dioxide, generating reducing equivalents in the form of NADH and FADH₂. teachmephysiology.comlibretexts.org These electron carriers then donate their electrons to the electron transport chain, leading to the production of a large amount of ATP through oxidative phosphorylation. abcam.com Thus, the catabolism of lignoceroyl-CoA is directly linked to the cell's primary energy-generating pathway. abcam.comnih.gov

Contribution to Cellular Energy Production via Beta-Oxidation

The beta-oxidation of very-long-chain fatty acids like lignoceric acid primarily occurs in peroxisomes. nih.govnih.gov This is in contrast to shorter-chain fatty acids, which are mainly oxidized in the mitochondria. wikipedia.org The initial step of peroxisomal beta-oxidation is catalyzed by a distinct acyl-CoA oxidase. nih.gov The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage proceed to shorten the acyl-CoA chain, producing acetyl-CoA in each cycle. microbenotes.comabcam.com

The acetyl-CoA produced from the peroxisomal beta-oxidation of lignoceroyl-CoA can then be transported to the mitochondria to enter the TCA cycle for complete oxidation and energy production. slideshare.net Research has shown that the oxidation of lignoceroyl-CoA is a critical process, and defects in the peroxisomal lignoceroyl-CoA ligase, the enzyme that activates lignoceric acid, lead to the accumulation of very-long-chain fatty acids, as seen in certain genetic disorders. nih.govnih.gov

Developmental Significance of Lignoceroyl Coenzyme A Metabolism

The metabolism of lignoceroyl-CoA is of particular importance during development, especially in the formation of the nervous system. The synthesis of myelin, a specialized membrane that insulates nerve axons, is a highly active process during post-natal development and relies heavily on the availability of very-long-chain fatty acids. mdpi.commdpi.com

Myelination is a metabolically demanding process that requires a high rate of lipid synthesis. mdpi.com Lignoceric acid, and by extension lignoceroyl-CoA, is a significant component of myelin lipids, particularly cerebrosides and sphingomyelin. nih.govresearchgate.net Studies in the developing mouse brain have shown that the activity of the microsomal system for elongating fatty acids to produce very-long-chain fatty acids, including lignoceric acid, peaks during the period of active myelination. nih.gov This increased enzyme activity correlates with the deposition of myelin. nih.gov The proper incorporation of these very-long-chain fatty acids is essential for the formation of a stable and functional myelin sheath, which is critical for rapid nerve impulse conduction. frontiersin.org Deficiencies in the synthesis or degradation of these lipids can lead to severe demyelinating diseases. elifesciences.orgbiorxiv.org

Data Tables

Enzyme Activity in Lignoceric Acid Elongation During Mouse Brain Development

| Age (days) | Microsomal Malonyl-CoA Incorporation (Specific Activity) | Mitochondrial Acetyl-CoA Incorporation (Specific Activity) |

|---|---|---|

| 5 | ~1.5 nmol/mg protein/hr | ~0.2 nmol/mg protein/hr |

| 10 | ~2.5 nmol/mg protein/hr | ~0.3 nmol/mg protein/hr |

| 15-20 | ~4.0 nmol/mg protein/hr (Peak) | ~0.4 nmol/mg protein/hr |

| 30 | ~2.0 nmol/mg protein/hr | ~0.5 nmol/mg protein/hr |

| Adult | ~1.0 nmol/mg protein/hr | ~0.5 nmol/mg protein/hr |

Data adapted from studies on the age-related changes in the activities of microsomal and mitochondrial elongating systems in mouse brain, showing a peak in microsomal activity during the period of active myelination. nih.gov

Lipid Composition of Central Nervous System Myelin

| Lipid Class | Percentage of Total Lipid Weight |

|---|---|

| Cholesterol | ~27% |

| Cerebrosides | ~23% |

| Phospholipids | ~45% |

| Phosphatidylethanolamine | ~15-20% |

| Phosphatidylcholine | ~10-12% |

| Sphingomyelin | ~5-8% |

| Phosphatidylserine | ~5-7% |

| Other Lipids | ~5% |

Approximate lipid composition of myelin from the central nervous system, highlighting the high abundance of cerebrosides, which are rich in very-long-chain fatty acids like lignoceric acid. nih.govresearchgate.net

Subcellular Compartmentalization and Flux of Lignoceroyl Coenzyme A

The metabolism of lignoceroyl-CoA is highly compartmentalized within the cell, primarily occurring in peroxisomes. The transport and distribution of this large acyl-CoA molecule between different organelles and within the cytosol are tightly regulated processes involving specialized transporters and binding proteins.

Inter-Organelle Communication and Acyl-Coenzyme A Trafficking

The synthesis of lignoceroyl-CoA from lignoceric acid is catalyzed by lignoceroyl-CoA synthetase. This enzyme has been localized to the luminal side of the peroxisomal membrane. nih.gov This localization implies that lignoceric acid must first be transported across the peroxisomal membrane before it can be activated to lignoceroyl-CoA within the peroxisome.

Once formed, lignoceroyl-CoA is a substrate for the peroxisomal beta-oxidation pathway. However, peroxisomes only partially shorten VLCFAs. The resulting shorter-chain acyl-CoAs are then transported to mitochondria for complete oxidation to carbon dioxide and water. This metabolic cooperation necessitates a communication and transport system between peroxisomes and mitochondria. nih.govresearchgate.net

Emerging evidence suggests that this inter-organelle communication is facilitated by membrane contact sites (MCSs), which are areas of close apposition between the membranes of different organelles. frontiersin.org These sites are thought to create microenvironments that allow for the efficient channeling of metabolites, like acyl-CoAs, from one organelle to another without their release into the bulk cytosol. researchgate.net In the context of VLCFA metabolism, MCSs between peroxisomes and mitochondria could provide a direct route for the transfer of chain-shortened acyl-CoAs. frontiersin.org

The transport of lignoceroyl-CoA into the peroxisome is a critical step and is mediated by the ATP-binding cassette (ABC) transporter, ABCD1. nih.govresearchgate.netbiorxiv.orgnih.govcncb.ac.cn Mutations in the gene encoding ABCD1 lead to the accumulation of VLCFAs, which is the hallmark of the neurodegenerative disease X-linked adrenoleukodystrophy. nih.govcore.ac.ukadrenoleukodystrophy.info The precise mechanism of transport by ABCD1 is still under investigation, with some models suggesting it transports the entire lignoceroyl-CoA molecule, while others propose it may involve the hydrolysis of the CoA ester during translocation. nih.govresearchgate.netbiorxiv.org

Cytosolic Pools of Acyl-Coenzyme A and the Role of Acyl-Coenzyme A Binding Proteins

While the bulk of lignoceroyl-CoA metabolism occurs within peroxisomes, a cytosolic pool of this and other acyl-CoAs exists. The concentration of free acyl-CoAs in the cytosol is kept at very low levels to prevent their detergent-like effects on membranes and their interference with various cellular processes. This is achieved through the action of Acyl-Coenzyme A Binding Proteins (ACBPs). wikipedia.org

ACBPs are a family of small, highly conserved proteins that bind to medium- and long-chain acyl-CoA esters with high affinity. wikipedia.org By sequestering acyl-CoAs, ACBPs serve several important functions:

Buffering the cytosolic pool: They maintain a low concentration of free acyl-CoAs, preventing cellular toxicity.

Intracellular transport: ACBPs are thought to act as intracellular carriers, shuttling acyl-CoAs from their site of synthesis or entry to various metabolic pathways in different organelles. wikipedia.org This could include the transport of lignoceroyl-CoA to peroxisomes.

Modulating enzyme activity: By controlling the availability of acyl-CoA substrates, ACBPs can indirectly regulate the activity of enzymes involved in lipid metabolism.

While the general role of ACBPs in binding long-chain acyl-CoAs is well-established, their specific interactions with and transport of lignoceroyl-CoA are areas of ongoing research. The existence of different ACBP isoforms with potentially varying substrate specificities and subcellular localizations suggests a complex and regulated system for managing the trafficking of different acyl-CoA species, including lignoceroyl-CoA.

Lignoceroyl Coenzyme a in the Pathogenesis of Peroxisomal Disorders

Molecular Basis of Very Long-Chain Fatty Acid Accumulation

The accumulation of VLCFAs is a biochemical hallmark of several peroxisomal disorders. wikipedia.org This buildup is not due to an overproduction of these fatty acids but rather a failure in their degradation, a process that is heavily reliant on peroxisomal function. Peroxisomes are specialized organelles that, among other functions, carry out the beta-oxidation of fatty acids with chain lengths of 22 carbons or more. youtube.comamsterdamumc.nl The initial and rate-limiting step for the entry of VLCFAs into this catabolic spiral is their activation to a Coenzyme A (CoA) ester.

Central to the pathogenesis of specific peroxisomal disorders is the deficient activity of peroxisomal lignoceroyl-CoA ligase (also known as very long-chain acyl-CoA synthetase or VLACS). This enzyme is responsible for catalyzing the conversion of lignoceric acid (a C24:0 fatty acid) to lignoceroyl-CoA. nih.gov This activation step is a prerequisite for the subsequent beta-oxidation of the fatty acid within the peroxisome.

Research has provided direct evidence that in certain X-linked adrenoleukodystrophy forms, the specific enzymatic defect lies in this ligase. nih.govosti.gov Studies using cultured skin fibroblasts from patients with childhood adrenoleukodystrophy (C-ALD) and adrenomyeloneuropathy (AMN) have demonstrated that while the mitochondrial and microsomal acyl-CoA ligase activities are normal, the peroxisomal lignoceroyl-CoA ligase is deficient. nih.govnih.gov This finding pinpoints the precise subcellular and enzymatic origin of the metabolic disruption. Interestingly, the activity of peroxisomal palmitoyl-CoA ligase, which activates shorter fatty acids, remains normal in these patients, suggesting the presence of at least two distinct acyl-CoA ligases in peroxisomes with different substrate specificities. nih.govnih.gov The deficiency of the peroxisomal very long-chain acyl-CoA ligase is the direct cause for the characteristic accumulation of VLCFAs in these conditions. nih.govpnas.org

Table 1: Lignoceric Acid Oxidation and Lignoceroyl-CoA Ligase Activity in C-ALD and AMN

| Condition | Lignoceric Acid Oxidation Rate (% of Control) | Lignoceroyl-CoA Oxidation Rate (% of Control) | Inferred Defect |

|---|---|---|---|

| Childhood Adrenoleukodystrophy (C-ALD) | 43% nih.gov | 109% nih.gov | Lignoceroyl-CoA Ligase |

| Adrenomyeloneuropathy (AMN) | 36% nih.gov | 106% nih.gov | Lignoceroyl-CoA Ligase |

The functional consequence of deficient lignoceroyl-CoA ligase activity is the impaired oxidation of lignoceric acid. nih.gov Since lignoceric acid cannot be efficiently converted to its CoA derivative within the peroxisome, it cannot enter the beta-oxidation pathway. wikipedia.org Studies have shown that while the oxidation of lignoceric acid is significantly reduced in fibroblasts from patients with C-ALD and AMN, the oxidation of exogenously supplied lignoceroyl-CoA proceeds at a normal rate. nih.govpnas.org This crucial finding confirms that the enzymatic machinery for the beta-oxidation spiral itself is intact and that the metabolic block occurs at the activation step. nih.govnih.gov

The residual oxidation of lignoceric acid observed in patient cells (around 38-43% of control levels) is thought to be due to the activity of other peroxisomal acyl-CoA ligases, such as palmitoyl-CoA ligase, which may have a low level of activity towards lignoceric acid. nih.govnih.gov However, this residual activity is insufficient to prevent the pathological accumulation of VLCFAs. nih.gov

Genetic Disorders Associated with Lignoceroyl Coenzyme A Metabolism

Defects in the metabolism of lignoceroyl Coenzyme A are central to the pathology of a spectrum of genetic disorders. These can be broadly divided into two categories: those with a specific defect in a single peroxisomal enzyme or transporter, and those with a general failure in peroxisome assembly, known as peroxisome biogenesis disorders (PBDs). nih.govnih.gov

X-linked adrenoleukodystrophy (X-ALD) is a genetic disorder caused by mutations in the ABCD1 gene, which codes for a peroxisomal membrane transporter protein called ALDP. wikipedia.org This disorder presents with a range of phenotypes, the most common being the severe childhood cerebral form (C-ALD) and the adult-onset adrenomyeloneuropathy (AMN). pnas.orgulf.org A defining biochemical feature of all forms of X-ALD is the accumulation of VLCFAs, particularly lignoceric acid, in plasma and tissues, most notably the brain's white matter, the adrenal cortex, and the testes. wikipedia.orgwikipedia.org

The link between the defective ALDP transporter and the accumulation of VLCFAs is a deficiency in peroxisomal lignoceroyl-CoA ligase activity. nih.govosti.gov While the ligase enzyme itself is not the product of the ABCD1 gene, it is hypothesized that the ALDP transporter is required to import VLCFAs or lignoceroyl-CoA into the peroxisome for degradation. amsterdamumc.nl The failure of this transport process leads to the observed functional deficiency in VLCFA oxidation. wikipedia.org The resulting buildup of VLCFAs contributes to the destruction of myelin, the protective sheath around nerve cells, leading to the progressive neurological symptoms characteristic of C-ALD and AMN. wikipedia.org

Zellweger syndrome is the most severe form of the Zellweger spectrum disorders (ZSDs), a group of autosomal recessive conditions caused by mutations in PEX genes. physio-pedia.comwikipedia.org These genes are essential for the formation and maintenance of functional peroxisomes. physio-pedia.com Consequently, in ZSDs, there is a widespread loss of peroxisomal functions because the organelles themselves are absent or empty of their enzymatic contents. rarediseases.orgodmu.edu.ua

This global peroxisomal dysfunction leads to a complex array of metabolic abnormalities, including a profound accumulation of VLCFAs in tissues and body fluids. nih.govnih.gov Unlike X-ALD where the defect is specific to a single transporter, in Zellweger syndrome, the entire peroxisomal beta-oxidation pathway, including the activity of lignoceroyl-CoA ligase and subsequent enzymes, is deficient due to the lack of properly formed peroxisomes. wikipedia.orgnih.gov The accumulation of VLCFAs, alongside other metabolites like phytanic acid and pipecolic acid, contributes to the severe multi-organ dysfunction, including neurological deficits, liver disease, and craniofacial abnormalities, seen in patients with Zellweger syndrome and related PBDs. physio-pedia.comnih.govmerckmanuals.com

Table 2: Overview of Peroxisomal Disorders Involving Lignoceroyl-CoA Metabolism

| Disorder | Inheritance | Primary Defect | Effect on Lignoceroyl-CoA Metabolism | Key Biochemical Finding |

|---|---|---|---|---|

| X-Linked Adrenoleukodystrophy (X-ALD) / Adrenomyeloneuropathy (AMN) | X-Linked | Mutation in ABCD1 gene (ALDP transporter) wikipedia.org | Functional deficiency of peroxisomal lignoceroyl-CoA ligase activity nih.gov | Accumulation of Very Long-Chain Fatty Acids (VLCFAs) wikipedia.org |

| Zellweger Syndrome Spectrum Disorders | Autosomal Recessive | Mutations in PEX genes leading to defective peroxisome biogenesis physio-pedia.com | Absence of functional peroxisomal beta-oxidation pathway | Accumulation of VLCFAs, phytanic acid, and other peroxisomal metabolites nih.govnih.gov |

Advanced Methodologies for Lignoceroyl Coenzyme a Research

Quantitative Determination of Lignoceroyl Coenzyme A and Related Metabolites

Accurate measurement of lignoceroyl CoA and other acyl-CoA species in biological samples is fundamental to understanding their metabolic flux and association with disease. The inherent complexity of the acyl-CoA pool, with its wide range of concentrations and chemical properties, necessitates highly sensitive and specific analytical methods. mdpi.com

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a well-established method for the separation and quantification of CoA and its thioesters, including lignoceroyl CoA. nih.govnih.govresearchgate.net The principle of this technique is based on the separation of compounds in a liquid mobile phase as they pass through a solid stationary phase packed in a column.

Separation and Detection: Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar aqueous-organic mixture. Acyl-CoA species are separated based on the hydrophobicity of their fatty acyl chains. Detection is typically performed at a wavelength of approximately 259 nm, which corresponds to the maximal absorbance of the adenine (B156593) ring within the CoA molecule. nih.govaocs.org

Sample Preparation: Biological samples, such as cultured cells or tissues, require deproteinization, often using perchloric acid (PCA), followed by centrifugation. nih.gov The resulting supernatant can then be directly analyzed. nih.gov

Application and Limitations: This method allows for the simultaneous determination of multiple CoA species in a single run. nih.govresearchgate.net While robust and reliable, the sensitivity of HPLC-UV can be a limitation, especially for low-abundance species like very-long-chain acyl-CoAs, when compared to mass spectrometry-based techniques. mdpi.comnih.gov However, modern HPLC methods have achieved significantly lower limits of detection than earlier procedures, making them suitable for a variety of biological samples. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Acyl-Coenzyme A Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the comprehensive analysis of acyl-CoAs due to its superior sensitivity and specificity. mdpi.comnih.gov This powerful technique allows for the precise identification and quantification of a wide spectrum of acyl-CoA molecules, including lignoceroyl CoA, even at very low concentrations. nih.govresearchgate.net

Principle: The method couples the separation power of LC with the mass-resolving capability of tandem mass spectrometry. After chromatographic separation, the molecules are ionized, typically using electrospray ionization (ESI), and then fragmented. nih.gov The mass spectrometer detects specific parent-daughter ion transitions, a process known as multiple reaction monitoring (MRM), which provides high selectivity for each target analyte. nih.govnih.gov All CoA esters share a common fragmentation pattern, which aids in their identification. nih.gov

Methodology: Reversed-phase chromatography, sometimes using C4 or C18 columns, is used to separate the various long-chain acyl-CoAs. nih.govresearchgate.net The development of methods that avoid ion-pairing reagents is advantageous for improving signal stability and reducing complexity. nih.govresearchgate.net

Advantages: LC-MS/MS offers the highest coverage of the acyl-CoA spectrum and the lowest detection limits, often in the femtomole range. mdpi.com This enables the analysis of acyl-CoA profiles from small amounts of tissue or cells, providing detailed insights into metabolic regulation and disease-related dysregulation. nih.govnih.gov

Table 1: Comparison of HPLC-UV and LC-MS/MS for Lignoceroyl CoA Analysis

| Feature | HPLC-UV | LC-MS/MS |

|---|---|---|

| Principle | Separation by chromatography, detection by UV absorbance of the adenine moiety. nih.govaocs.org | Separation by chromatography, detection by mass-to-charge ratio and fragmentation patterns. nih.govnih.gov |

| Sensitivity | Moderate; limits of detection are typically higher than MS methods. mdpi.comnih.gov | Very high; low femtomole to nanomolar detection limits. mdpi.comnih.gov |

| Specificity | Good; based on retention time. Co-elution can be a challenge. | Excellent; based on retention time and specific mass transitions (MRM). nih.govnih.gov |

| Coverage | Can measure multiple acyl-CoAs but may miss low-abundance species. nih.gov | Provides the largest coverage of acyl-CoA species. mdpi.comresearchgate.net |

| Sample Requirement | Generally requires more material than LC-MS/MS. | Suitable for very small sample sizes. nih.govnih.gov |

Subcellular Fractionation and Enzyme Activity Assays

Investigating the metabolism of lignoceroyl CoA, particularly its synthesis and degradation, requires the isolation of specific organelles and the measurement of associated enzyme activities. Since the β-oxidation of very-long-chain fatty acids occurs primarily in peroxisomes, methods to purify these organelles are crucial.

Isolation and Purification of Peroxisomes and Other Organelles

The isolation of highly purified and functionally intact peroxisomes is essential for studying the enzymes involved in lignoceroyl CoA metabolism, such as lignoceroyl-CoA ligase and acyl-CoA oxidase. springernature.comnih.gov The standard procedure is a multi-step process involving centrifugation techniques. oup.com

Homogenization: The process begins with the gentle disruption of cells or tissues (e.g., rat liver, cultured cells) to release the organelles while keeping them intact. mdpi.comspringernature.com

Differential Centrifugation: The homogenate is then subjected to a series of centrifugation steps at increasing speeds. A low-speed spin removes nuclei and cell debris. nih.gov Subsequent higher-speed centrifugation pellets larger organelles like mitochondria, yielding a "light mitochondrial" fraction that is enriched with peroxisomes. mdpi.comnih.govumich.edu

Density Gradient Centrifugation: For higher purity, this enriched fraction is layered onto a density gradient medium, such as sucrose, Iodixanol, or Nycodenz, and centrifuged at high speed. springernature.commdpi.comnih.govnih.gov Organelles migrate through the gradient and separate based on their buoyant density, allowing for the collection of a highly purified peroxisomal fraction. umich.edubitesizebio.com The purity of the isolated fraction is typically assessed by measuring the activity of marker enzymes for peroxisomes (e.g., catalase) and potential contaminants like mitochondria (e.g., cytochrome c oxidase) and microsomes. mdpi.comnih.govsigmaaldrich.com

Spectrophotometric and Radiochemical Enzyme Assays

Once organelles are isolated, or in total cell lysates, the activity of specific enzymes related to lignoceroyl CoA can be measured.

Spectrophotometric Assays: These methods measure changes in light absorbance resulting from an enzyme-catalyzed reaction. For instance, the activity of peroxisomal acyl-CoA oxidase, the first enzyme in β-oxidation, can be determined by coupling the production of hydrogen peroxide (H₂O₂) to the oxidation of a chromogenic dye. nih.govscielo.br The rate of color change, monitored with a spectrophotometer, is proportional to the enzyme's activity. nih.gov Other direct-reading assays measure the formation of a product with a unique absorbance spectrum. nih.gov

Radiochemical Assays: These highly sensitive assays use radiolabeled substrates to track metabolic conversions. To measure the activity of enzymes in the β-oxidation pathway, [1-¹⁴C]-labeled lignoceric acid or [1-¹⁴C]-lignoceroyl-CoA can be used as substrates. core.ac.uknih.gov The assay measures the rate of formation of radiolabeled water-soluble products (like acetate) from the initial radiolabeled fatty acid. core.ac.uk This approach was instrumental in identifying the enzymatic defect in X-linked adrenoleukodystrophy by demonstrating that the oxidation of lignoceric acid was impaired, while the oxidation of its activated form, lignoceroyl-CoA, was normal, pinpointing a deficiency in lignoceroyl-CoA ligase. nih.govnih.gov

Genetic and Cell Line Models in Lignoceroyl Coenzyme A Research

The study of lignoceroyl CoA metabolism and its role in human disease has been greatly advanced by the use of specific genetic and cellular models. These models allow researchers to investigate the consequences of genetic mutations and to dissect complex metabolic pathways.

Patient-Derived Cell Lines: Cultured skin fibroblasts from individuals with genetic disorders affecting very-long-chain fatty acid (VLCFA) metabolism, such as X-linked adrenoleukodystrophy (ALD) and adrenomyeloneuropathy (AMN), have been invaluable. nih.gov These cells exhibit the characteristic accumulation of VLCFAs and have been used to pinpoint specific enzyme deficiencies, such as the defect in peroxisomal lignoceroyl-CoA ligase. nih.govnih.gov

Gene Knockout (KO) Animal Models: The development of knockout mice for genes encoding enzymes involved in VLCFA metabolism, such as the ELOVL family of elongases, has provided critical insights into their physiological functions. researchgate.netbohrium.combiomolther.org These models demonstrate how the absence of a specific enzyme affects the tissue-specific distribution of VLCFAs and leads to distinct pathological phenotypes, such as skin barrier defects or infertility. bohrium.comnih.gov They are essential tools for studying the systemic impact of disrupted lignoceroyl CoA and VLCFA homeostasis. biomolther.orgnih.gov

Cultured Cell Lines: Common laboratory cell lines, such as the human hepatoma cell line HepG2, are also widely used. springernature.comsigmaaldrich.com These cells can be genetically manipulated (e.g., through gene knockdown or overexpression) to study the function of specific proteins involved in peroxisomal metabolism and to perform subcellular fractionation experiments. springernature.com

Application of Human Fibroblast Cell Lines from Patients with Peroxisomal Disorders

Human fibroblast cell lines cultured from patients with peroxisomal disorders, particularly X-linked adrenoleukodystrophy (X-ALD) and adrenomyeloneuropathy (AMN), have been instrumental in elucidating the metabolic defects associated with lignoceroyl-CoA. biorxiv.orgnih.gov These disorders are characterized by the accumulation of very long-chain fatty acids (VLCFAs), such as lignoceric acid. nih.govnih.gov

Research using these patient-derived fibroblasts provided direct evidence for the specific enzymatic deficiency underlying X-ALD. nih.gov Investigators examined the peroxisomal β-oxidation of both [1-¹⁴C]lignoceric acid and its activated form, [1-¹⁴C]lignoceroyl-CoA. core.ac.uk The studies demonstrated that while the oxidation of lignoceroyl-CoA was normal or near-normal in fibroblasts from X-ALD and AMN patients, the oxidation of lignoceric acid was significantly impaired. nih.gov This pinpointed the defect to the activation step: the conversion of lignoceric acid to lignoceroyl-CoA. core.ac.uk

Further subcellular fractionation of these fibroblasts confirmed that the lignoceroyl-CoA ligase activity was deficient specifically in the peroxisomes, whereas mitochondrial and microsomal ligase activities remained normal. nih.gov This crucial finding established that the accumulation of VLCFAs in these disorders is a direct result of a defective peroxisomal very long-chain acyl-CoA ligase. biorxiv.orgnih.gov

Table 1: Fatty Acid Oxidation Rates in Fibroblasts from Control and X-ALD Patients

This interactive table summarizes representative findings from studies on patient-derived fibroblast cell lines, illustrating the specific impairment in lignoceric acid metabolism.

| Cell Line Type | Substrate | Oxidation Rate (% of Control) | Implication |

| X-ALD Patient | Lignoceric Acid (C24:0) | 36-43% nih.gov | Defective activation to Lignoceroyl-CoA |

| X-ALD Patient | Lignoceroyl-CoA | 106-109% nih.gov | Normal peroxisomal β-oxidation post-activation |

| X-ALD Patient | Palmitic Acid (C16:0) | Normal nih.gov | Specificity of defect to VLCFAs |

| X-ALD Patient | Palmitoyl-CoA | Normal nih.gov | Normal medium-chain fatty acid metabolism |

Utilization of Gene Knockout and Overexpression Systems in Mammalian Cells and Yeast

Gene knockout and overexpression systems in both mammalian cells and yeast are powerful tools for dissecting the function of proteins involved in lignoceroyl-CoA metabolism. These techniques allow researchers to either eliminate a protein's function to observe the consequences or increase its expression to see if it can rescue a defective phenotype.

In mammalian cell models, such as primary mouse astrocytes, silencing the Abcd1 gene—which is mutated in X-ALD and encodes the peroxisomal transporter for VLCFA-CoAs—leads to a significant reduction in lignoceric acid β-oxidation. nih.govnih.gov Conversely, overexpression of the related gene, Abcd2, in fibroblasts from X-ALD patients can partially restore the impaired β-oxidation, indicating a potential compensatory mechanism. nih.gov More advanced gene-editing techniques, such as homology-independent targeted integration (HITI), have been used to insert a functional human ABCD1 gene into the genome of ALD patient-derived fibroblasts, successfully rescuing the defect. nih.govnih.gov

Yeast, particularly Saccharomyces cerevisiae, serves as a valuable model organism due to its genetic tractability. nih.gov Yeast possesses several acyl-CoA synthetases, including those specific for very long-chain fatty acids like Fat1p. researchgate.net Researchers can create yeast strains with specific genes knocked out to study their role in fatty acid metabolism. biorxiv.org For example, overexpressing the yeast enoyl-CoA reductase ScTsc13, which has a side activity of reducing p-coumaroyl-CoA, has been used to engineer metabolic pathways that produce commercially valuable compounds. nih.gov Such models are critical for identifying the function of specific enzymes and for engineering novel metabolic pathways involving acyl-CoA intermediates.

Computational and Structural Biology Approaches

Computational modeling and structural biology provide high-resolution insights into the molecular machinery governing lignoceroyl-CoA, from individual protein-ligand interactions to complex metabolic networks.

Protein-Coenzyme Interaction Analysis through Crystallography and Docking Simulations

Understanding how lignoceroyl-CoA interacts with enzymes and transporters at an atomic level is crucial for deciphering its biological function. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are primary methods for determining the three-dimensional structure of proteins. nih.gov Recently, cryo-EM structures of the human ABCD1 transporter, which is critical for transporting VLCFA-CoAs like lignoceroyl-CoA into the peroxisome, have been solved. biorxiv.orgrcsb.orgelifesciences.org

These structural studies revealed that ABCD1 is a half-transporter that must form a dimer to be functional. biorxiv.org The structures, resolved in different conformational states, show how the binding of a VLCFA-CoA substrate to the transmembrane domains stimulates the protein's ATPase activity. rcsb.orgresearchgate.net This provides a detailed view of the transport cycle, where ATP binding and hydrolysis drive conformational changes that move the substrate across the peroxisomal membrane. rcsb.orgelifesciences.org For instance, the structure of ABCD1 in complex with C26:0-CoA shows how the substrate binds within a cavity open to the cytosol. rcsb.org

Molecular docking and dynamics simulations complement these structural studies. rcsb.orgnih.gov These computational techniques model the interaction between a ligand (lignoceroyl-CoA) and its protein target. researchgate.net Docking predicts the preferred binding orientation and energy, while simulations can reveal the stability of the protein-ligand complex over time. rcsb.org For example, simulations of lactyl-CoA binding to the p300 enzyme have been used to predict its role as a substrate. rcsb.org Similar approaches applied to lignoceroyl-CoA and its associated enzymes and transporters can identify key amino acid residues involved in binding and catalysis, guiding further experimental studies such as site-directed mutagenesis. nih.gov

Interactome Studies to Elucidate Protein Networks Involved in Coenzyme A Metabolism

Lignoceroyl-CoA does not function in isolation; it is part of a complex network of metabolic and regulatory pathways. Interactome studies aim to map the complete set of molecular interactions surrounding Coenzyme A and its derivatives. ovid.com Modern chemoproteomic techniques allow for the global, unbiased identification of the "CoA-binding proteome." genecards.org

These methods have identified hundreds to thousands of proteins that are covalently modified by CoA in a process called CoAlation, which is emerging as a significant post-translational modification involved in redox regulation and metabolic stress responses. biorxiv.org By analyzing which proteins bind to various acyl-CoA species, researchers can construct topological network maps that reveal overlapping networks of protein-metabolite interactions. genecards.org This can uncover unexpected roles for proteins and new connections between metabolic pathways.

In the context of lignoceroyl-CoA, interactome studies can identify proteins that physically associate with the key enzymes and transporters of its metabolism. For example, the ABCD1 transporter is known to form homodimers and also heterodimers with related transporters like ABCD2 and ABCD3. It also interacts with the PEX19 protein, which helps insert it into the peroxisome membrane. By identifying the full spectrum of these protein-protein and protein-metabolite interactions, researchers can build a comprehensive model of the cellular machinery that regulates VLCFA homeostasis, providing a broader understanding of disease mechanisms and identifying new potential therapeutic targets.

Future Directions and Unexplored Avenues in Lignoceroyl Coenzyme a Research

The study of lignoceroyl coenzyme A, the activated form of the very-long-chain fatty acid (VLCFA) lignoceric acid, stands at a critical juncture. While its role in specific metabolic pathways and its pathological accumulation in certain genetic disorders are established, a broader understanding of its regulatory networks, signaling functions, and involvement in a wider range of diseases remains largely uncharted territory. Future research is poised to move beyond its currently understood functions and explore its multifaceted roles in cellular physiology and pathology.

Q & A

Q. How should lignoceroyl Coenzyme A (ammonium salt) be stored and prepared for in vitro enzymatic assays?

Lignoceroyl Coenzyme A (C24:0-CoA) is hygroscopic and prone to oxidation. For long-term stability, store the lyophilized powder at <-20°C in airtight containers under inert gas (e.g., nitrogen). For solubility, dissolve in 5% (w/v) methyl-β-cyclodextrin (M-β-CD) to enhance aqueous dispersion, as lignoceroyl CoA has limited solubility in water (<50 mg/mL). Prepare working solutions in oxygen-free buffers (e.g., nitrogen-purged) and use within 24 hours when stored at 2–8°C .

Q. What enzymatic assays commonly utilize lignoceroyl Coenzyme A as a substrate?

Lignoceroyl CoA is critical in assays studying:

- ATPase activity of fatty acid transporters (e.g., human ABCD1), where substrate binding induces conformational changes measurable via colorimetric ATP hydrolysis (OD630 nm) .

- Acyl-CoA synthetase (ACSL4) activity, which activates very long-chain fatty acids (VLCFAs) for β-oxidation. ACSL4-specific activity can be quantified via coupled assays measuring CoA release or NADH consumption .

Advanced Research Questions

Q. How can researchers address discrepancies in kinetic data when using lignoceroyl Coenzyme A in enzyme assays?

Contradictions in kinetic parameters (e.g., , ) may arise from:

- Purity and stability : Ensure >99% purity via TLC or HPLC and verify absence of hydrolyzed products (e.g., free CoA) .

- Solvent effects : Methyl-β-cyclodextrin can alter enzyme-substrate interactions; include solvent-only controls .

- Substrate aggregation : Use dynamic light scattering (DLS) to confirm monomeric dispersion, as micelle formation may reduce accessibility .

Q. What analytical methods are recommended for quantifying lignoceroyl Coenzyme A in complex biological matrices?

- LC-MS/MS : Employ reverse-phase chromatography with a C18 column and multiple reaction monitoring (MRM) for selective detection. Internal standards (e.g., stable isotope-labeled C24:0-CoA) improve accuracy .

- Enzymatic cycling assays : Couple with acyl-CoA dehydrogenases (e.g., ACADVL) to generate FADH2, measurable fluorometrically (Ex 380 nm/Em 460 nm) .

Q. How does the structural conformation of lignoceroyl Coenzyme A influence its interaction with transporters like ABCD1?

Cryo-EM studies reveal that the 24-carbon acyl chain of lignoceroyl CoA occupies a hydrophobic tunnel in ABCD1, inducing dimerization and ATPase activation. Mutagenesis of residues (e.g., Phe568) in the substrate-binding pocket disrupts binding, confirmed via ATPase inhibition assays and molecular dynamics simulations .

Q. What experimental strategies can differentiate lignoceroyl CoA’s role in peroxisomal vs. mitochondrial β-oxidation?

- Compartment-specific inhibitors : Use peroxisomal inhibitors (e.g., thioridazine) or mitochondrial uncouplers (e.g., FCCP) in cell models.

- Radiolabeled tracers : Incubate cells with -C24:0-CoA and quantify (mitochondrial) vs. -acetylcarnitine (peroxisomal) outputs .

Methodological Considerations

- Negative controls : Include assays with non-hydrolyzable CoA analogs (e.g., dephospho-CoA) to distinguish ATPase activity from non-specific hydrolysis .

- Data normalization : Express activity relative to protein concentration (Bradford assay) and validate with knockout cell lines (e.g., ACSL4-KO A-431 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.